molecular formula C12H18N2O B2928196 2-(Diethylamino)-2-phenylacetamide CAS No. 732938-75-9

2-(Diethylamino)-2-phenylacetamide

Cat. No. B2928196
CAS RN: 732938-75-9
M. Wt: 206.289
InChI Key: GCJFHFOHKMTRKU-UHFFFAOYSA-N
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Description

“2-(Diethylamino)-2-phenylacetamide” is a chemical compound. It is related to diethylamine, which is a secondary amine . Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities .


Synthesis Analysis

The synthesis of “this compound” involves a one-pot synthesis using RAFT aqueous dispersion polymerization . First, 2-(diethylamino)ethyl methacrylate (DEA) is homopolymerized in its protonated form at pH 2 to produce a cationic polyelectrolytic precursor . The synthesis of Lidocaine may be envisioned as outlined in the retrosynthesis in Figure 2 below. The indicated carbon-nitrogen bond (a wavy line through the bond) in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using ultraviolet–visible (UV–Vis) and Fourier transform infrared (FT-IR) spectroscopy techniques . Hirshfeld surface analysis can be performed to analyze the contribution of intermolecular contacts in the crystal structure of the studied Schiff base ligand .


Chemical Reactions Analysis

The chemical reactions of “this compound” are similar to other appetite suppressants such as sibutramine, phentermine, and dextroamphetamine . Diethylamine is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine .

Scientific Research Applications

Antipsychotic Potential

Research has explored derivatives of 2-(Diethylamino)-2-phenylacetamide for their antipsychotic-like effects in behavioral animal tests. Notably, these compounds demonstrated antipsychotic profiles without interacting with dopamine receptors, presenting a unique mechanism of action compared to traditional antipsychotic agents. These findings suggest potential novel pathways for antipsychotic drug development, particularly in compounds metabolized into active forms that do not elicit the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antiarrhythmic Activity

A series of new derivatives of this compound have been synthesized and tested for their antiarrhythmic properties. Several compounds effectively prevented ventricular ischemia, reperfusive and toxic fibrillation, and ischemic arrhythmia in various animal models. These substances showed superior antiarrhythmic properties compared to lidocaine, indicating their potential as more effective treatments for cardiac arrhythmias (Sernov et al., 2005).

Insect Repellent Efficacy

Studies have evaluated this compound and its analogs as insect repellents. These compounds demonstrated significant repellent activity against various insect species, including the sandfly Phlebotomus papatasi and Aedes aegypti mosquitoes. The effectiveness of these compounds as repellents highlights their potential application in personal protective measures against insect-borne diseases (Kalyanasundaram et al., 1994).

Analytical Applications

Analytical methods have been developed for the determination of this compound in pharmaceutical formulations, utilizing techniques such as high-performance liquid chromatography. These methods offer precise, accurate, and reliable means for the quality control of pharmaceutical products containing this compound, ensuring their safety and efficacy (Shabir, 2004).

Fluorescent Chemosensor Development

Research into fluorescent chemosensors has incorporated this compound derivatives for the selective detection of metal ions and anions in aqueous environments. These studies demonstrate the compound's utility in environmental monitoring and bioanalytical applications, showcasing its versatility beyond pharmaceutical uses (Kumar et al., 2020).

Future Directions

Future research directions for “2-(Diethylamino)-2-phenylacetamide” could involve the development of desalination membranes by interfacial polymerization . Additionally, the synthesis of pH-responsive poly(2-(diethylamino)ethyl methacrylate) brushes anchored on hollow mesoporous silica nanoparticles via a surface-initiated ARGET ATRP technique could be explored .

Biochemical Analysis

Biochemical Properties

2-(Diethylamino)-2-phenylacetamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the formation of poly [ (2-diethylamino)ethyl methacrylate], a pH-responsive spacer layer used in quantum dot nanoemitters . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

2-(diethylamino)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)11(12(13)15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJFHFOHKMTRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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